(2S,2''S,3S,3''R,4S)-3,4',5,7-Tetrahydroxyflavan(2->7,4->8)-3,4',5,7-tetrahydroxyflavan
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Overview
Description
(2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8'' (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan is primarily located in the membrane (predicted from logP). Outside of the human body, (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan can be found in fruits and peach. This makes (2S, 2''s, 3S, 3''r, 4S)-3, 4', 5, 7-tetrahydroxyflavan(2->7, 4->8)-3, 4', 5, 7-tetrahydroxyflavan a potential biomarker for the consumption of these food products.
Scientific Research Applications
Spectroscopic Properties
- The compound and its related phenolic 4‐arylflavan‐3‐ols have been synthesized to assess spectroscopic properties, aiming to model natural phenolic oligoflavanoids. These studies provide insights into the structural and stereochemical features of such compounds (Van Zyl et al., 1993).
Chemical Synthesis and Reactivity
- Research has focused on the chemical and enzymatic synthesis of monomeric procyanidins from dihydroquercetin derivatives. This work explores the reactivity and transformation of these compounds under various conditions, providing a foundation for understanding their chemical behavior (Stafford et al., 1985).
Isolation and Structural Analysis
- Flavonoids and flavans, structurally similar to the compound , have been isolated from various natural sources. Studies involve detailed structural analysis using IR, NMR, and mass spectrometry, contributing to the understanding of these compounds' chemical nature (Carvalho et al., 2008).
Bioactive Properties
- Some studies explore the bioactive properties of related flavans and flavanones. These compounds, including tetrahydroxyflavans, have been investigated for their antimalarial and cytotoxic activities, indicating potential therapeutic applications (Rajachan et al., 2020).
Stereoselective Functionalisation
- Research on the stereoselective functionalisation of flavan-3-ols, which are structurally related to the compound, helps in understanding the role of conformational mobility in chemical reactions. This knowledge is crucial for synthetic strategies involving similar compounds (Steenkamp et al., 1988).
Properties
Molecular Formula |
C30H24O10 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2 |
InChI Key |
LQRHGTVFFPMWCG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
Synonyms |
epi-afzelechin-(4-8,2-O-7)afzelechin geranin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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